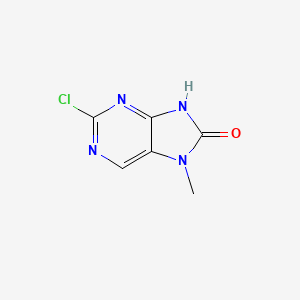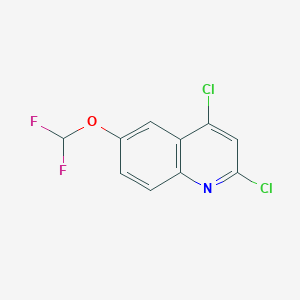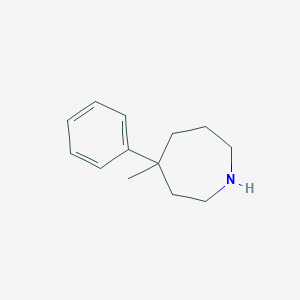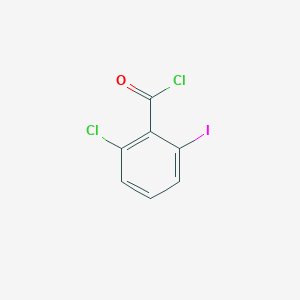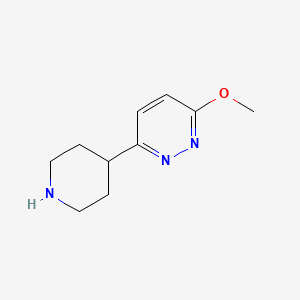
Isocyanuric Acid (S,S,S)-Triglycidyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanuric Acid (S,S,S)-Triglycidyl Ester is a chemical compound derived from isocyanuric acid, which is known for its triazine ring structure. This compound is characterized by the presence of three glycidyl ester groups attached to the triazine ring. It is widely used in various industrial applications due to its unique chemical properties, including its ability to form cross-linked polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isocyanuric Acid (S,S,S)-Triglycidyl Ester typically involves the reaction of isocyanuric acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the triglycidyl ester. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process involves continuous monitoring and optimization to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Isocyanuric Acid (S,S,S)-Triglycidyl Ester undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The glycidyl ester groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of cross-linked polymers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and alcohols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in epoxide ring-opening reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Major Products:
Cross-Linked Polymers: Formed through epoxide ring-opening reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Isocyanuric Acid (S,S,S)-Triglycidyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the modification of biomolecules for various bioconjugation applications.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
Wirkmechanismus
The mechanism of action of Isocyanuric Acid (S,S,S)-Triglycidyl Ester involves the reactivity of its glycidyl ester groups. These groups can undergo nucleophilic attack by various functional groups, leading to the formation of covalent bonds. This reactivity is exploited in cross-linking reactions, where the compound forms three-dimensional polymer networks. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the epoxide groups to form stable linkages.
Vergleich Mit ähnlichen Verbindungen
Isocyanuric Acid (S,S,S)-Triallyl Ester: Similar in structure but contains allyl groups instead of glycidyl ester groups.
Isocyanuric Acid (S,S,S)-Trimethyl Ester: Contains methyl ester groups instead of glycidyl ester groups.
Isocyanuric Acid (S,S,S)-Tris(2-hydroxyethyl) Ester: Contains hydroxyethyl groups instead of glycidyl ester groups.
Uniqueness: Isocyanuric Acid (S,S,S)-Triglycidyl Ester is unique due to its glycidyl ester groups, which provide high reactivity and versatility in forming cross-linked polymers. This makes it particularly valuable in applications requiring strong and durable materials, such as coatings and adhesives.
Eigenschaften
CAS-Nummer |
240408-81-5 |
|---|---|
Molekularformel |
C12H15N3O6 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
1,3,5-tris[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
OUPZKGBUJRBPGC-CIUDSAMLSA-N |
SMILES |
C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4 |
Isomerische SMILES |
C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@H]3CO3)C[C@H]4CO4 |
Kanonische SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Löslichkeit |
Water < 1 (mg/mL) O.1 N HCl < 1 (mg/mL) pH 4 buffer 2.5 - 5 (mg/mL) pH 9 buffer < 1 (mg/mL) 0.1 N NaOH 1 - 2.5 (mg/mL) 10% EtOH < 1 (mg/mL) 95% EtOH < 1 (mg/mL) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



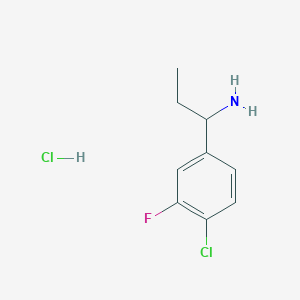
![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)
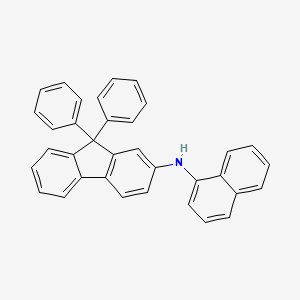

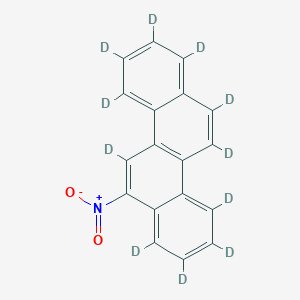
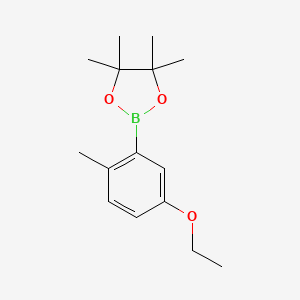
![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
